Functional Consequence of the C-3 Iodine Handle on FGFR1 Inhibitory Potency
The presence of a C-3 iodine is critical for accessing potent FGFR1 kinase inhibition. A direct derivative of the target compound, featuring the intact 3-iodo-1,4-dimethyl-5-nitro-7-azaindole scaffold elaborated via Sonogashira coupling, demonstrated an FGFR1 IC50 of 2.10 nM [1]. In contrast, the initial hit compound 1 from the same chemotype series, which lacks the optimized substitution pattern, exhibited a significantly weaker IC50 of 1900 nM [2]. This represents a greater than 900-fold improvement in potency, validating the utility of the 3-iodo handle for rapid diversification to achieve target potency.
| Evidence Dimension | FGFR1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.10 nM (for a derivative of the target elaborated at the 3-position) |
| Comparator Or Baseline | Compound 1 (unoptimized 7-azaindole): 1900 nM |
| Quantified Difference | Approximately 905-fold improvement in potency |
| Conditions | Biochemical kinase inhibition assay (HotSpot), FGFR1 enzyme, 10-dose IC50 with 3-fold serial dilution; comparator data from equivalent biochemical FGFR1 assay |
Why This Matters
This potency gain justifies the procurement of the iodine-substituted scaffold as a direct precursor to high-affinity lead compounds, bypassing the need for extensive de novo core optimization.
- [1] BindingDB. (2019). BDBM50238816 (CHEMBL4084079) - Affinity Data: IC50 2.10 nM for FGFR1. Retrieved from www.bindingdb.org View Source
- [2] Liu, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. DOI: 10.1039/d1ra02660g View Source
